SHP099 hydrochloride is a known inhibitor of the protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase-2) []. SHP2 plays a crucial role in the protein tyrosine phosphatases pathway, which regulates cell proliferation, diversity, migration, and metabolism []. Dysregulation of SHP2 is closely associated with cancer development [].
SHP099 hydrochloride is a small-molecule inhibitor specifically targeting the protein tyrosine phosphatase SHP2, which plays a crucial role in various cellular processes, including proliferation, differentiation, and survival. This compound has garnered attention in the field of cancer research due to its potential as an anti-cancer agent, particularly in the context of tumors driven by receptor tyrosine kinases. The allosteric inhibition mechanism of SHP099 stabilizes the autoinhibited conformation of SHP2, which is often disrupted by oncogenic mutations .
SHP099 hydrochloride was developed as part of a broader effort to create selective inhibitors for protein tyrosine phosphatases. It is synthesized through various chemical processes that allow for its potent inhibition of SHP2 without affecting other phosphatases like SHP1 . The compound is commercially available from several suppliers for research purposes.
The synthesis of SHP099 hydrochloride involves several key steps that include the formation of a pyrazine core structure. The synthetic pathway typically includes:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of SHP099 hydrochloride .
The molecular structure of SHP099 hydrochloride can be represented as follows:
The compound features a pyrazine ring substituted with various functional groups that contribute to its inhibitory activity against SHP2.
Crystallographic studies have provided insights into the binding interactions between SHP099 and SHP2, revealing how the inhibitor stabilizes the enzyme in an autoinhibited conformation. This structural data is critical for understanding the mechanism of action and guiding further drug design efforts .
SHP099 hydrochloride primarily engages in non-covalent interactions with SHP2, including hydrogen bonding and hydrophobic interactions. The binding process can be summarized as follows:
The inhibitory potency of SHP099 can be quantified using IC50 values, with reported values around 0.071 µM against wild-type SHP2, demonstrating its high efficacy .
The mechanism by which SHP099 exerts its effects involves several key steps:
Studies have shown that the presence of oncogenic mutations significantly affects the binding affinity and inhibitory potency of SHP099, highlighting its potential utility in targeted cancer therapies .
Relevant data regarding these properties can be found in supplier datasheets and peer-reviewed literature on pharmacological studies involving SHP099 hydrochloride .
SHP099 hydrochloride has significant applications in scientific research, particularly in cancer biology:
SHP2 (encoded by PTPN11) is a non-receptor protein tyrosine phosphatase pivotal in regulating cell proliferation, differentiation, and survival. Its dual role in oncogenesis—directly driving tumor growth and suppressing anti-tumor immunity—positions it as a compelling therapeutic target. SHP2’s structural architecture comprises two Src homology 2 (SH2) domains (N-SH2 and C-SH2), a catalytic protein tyrosine phosphatase (PTP) domain, and a C-terminal tail with tyrosine phosphorylation sites. In its basal state, SHP2 adopts an autoinhibited conformation where the N-SH2 domain occludes the PTP active site, constraining phosphatase activity.
SHP2 acts as a critical node in multiple signaling cascades, most notably the RAS-mitogen-activated protein kinase (MAPK) pathway. Upon activation by growth factors, cytokines, or immune checkpoint receptors, SHP2 undergoes conformational changes that expose its PTP domain, enabling it to dephosphorylate signaling intermediates like GAB1/2 and SOS1. This promotes RAS-GTP loading and subsequent activation of the RAF-MEK-ERK cascade, driving cell proliferation and survival [1] [2]. Beyond RAS/MAPK, SHP2 modulates:
Table 1: Key Signaling Pathways Regulated by SHP2
Pathway | Upstream Activators | Key Substrates | Downstream Effects |
---|---|---|---|
RAS-MAPK | RTKs (EGFR, FGFR), Cytokines | GAB1/2, SOS1 | Cell proliferation, survival |
PD-1 Immune Checkpoint | PD-1 engagement | CD3ζ, ZAP70 | T-cell anergy, immune evasion |
JAK-STAT | IL-6, IFN-γ | JAKs, STATs | Inflammation, survival |
PI3K-AKT | Insulin, IGF-1 | PI3K regulators | Metabolism, apoptosis avoidance |
Activating mutations in PTPN11 are pathogenic drivers in multiple diseases:
Mutant SHP2 proteins exhibit differential sensitivity to allosteric inhibition. For example, SHP099’s half-maximal inhibitory concentration (IC₅₀) for SHP2E76K (2.9 μM) is >40-fold higher than for wild-type SHP2 (0.07 μM), highlighting mutation-dependent resistance [6].
Table 2: Biochemical Impact of Oncogenic SHP2 Mutations
Mutation | Location | Structural Consequence | Basal Activity vs. WT | SHP099 IC₅₀ (μM) |
---|---|---|---|---|
Wild-type | N/A | Stable autoinhibited conformation | 1× | 0.07 |
E76K | N-SH2/PTP interface | Disrupts autoinhibition; promotes open conformation | >100× | 2.896 |
D61Y | N-SH2 | Weakly destabilizes autoinhibition | ~10× | 1.241 |
E69K | N-SH2 | Moderately destabilizes autoinhibition | ~20× | 0.416 |
A72V | N-SH2 | Moderately destabilizes autoinhibition | ~25× | 1.968 |
Traditional catalytic-site phosphatase inhibitors face challenges due to poor selectivity and bioavailability. SHP099, a first-in-class allosteric inhibitor, exploits SHP2’s autoinhibitory mechanism by binding a tunnel-shaped pocket formed by the confluence of the N-SH2, C-SH2, and PTP domains. This stabilizes the closed conformation, preventing phosphoprotein engagement and blocking signal transduction [2] [5]. Key advantages include:
Table 3: Comparing SHP2 Inhibitor Modalities
Inhibitor Type | Mechanism | Advantages | Limitations |
---|---|---|---|
Catalytic | Blocks PTP active site | Targets all mutants | Low selectivity; poor bioavailability |
Allosteric (SHP099) | Stabilizes autoinhibited state | High selectivity; oral bioavailability | Weaker against strong mutants (e.g., E76K) |
PROTACs | Degrades SHP2 protein | Potent against resistant mutants | Preclinical stage; delivery challenges |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7